4-(4-氯苯基)氧杂环-4-羧酸

描述

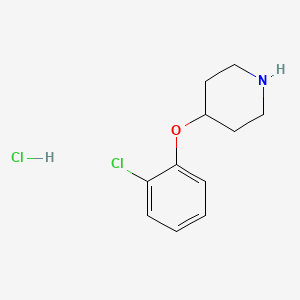

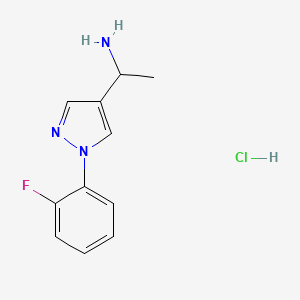

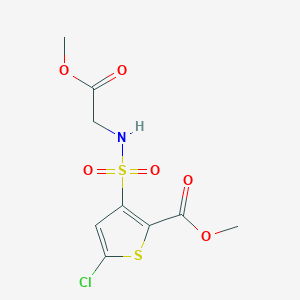

“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H13ClO3 . It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .

Synthesis Analysis

The synthesis of carboxylic acids like “4-(4-Chlorophenyl)oxane-4-carboxylic acid” often involves oxidations . One method for preparing carboxylic acids involves the hydrolysis of nitriles . The nitrile intermediate in this procedure is generated by an SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group . The hydrolysis may be either acid or base-catalyzed .Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)oxane-4-carboxylic acid” can be represented by the InChI code: 1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) .Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a powder with a molecular weight of 240.69 .科学研究应用

环境影响和毒理学

氯苯氧基化合物的环境影响和潜在毒性(包括 4-(4-氯苯基)氧杂环-4-羧酸)已得到广泛研究。例如,一项系统评价讨论了接触氯苯氧基化合物致癌的结果和潜在机制,强调了它们作为除草剂的广泛使用以及非霍奇金淋巴瘤和白血病等相关风险。该评价得出结论,尽管对致癌作用模式有合理的假设,但接触这些化合物对环境的影响不足以确立与癌症的因果关系,尽管某些遗传多态性可能会增加职业环境中对毒性影响的敏感性 (Stackelberg, 2013)。

生物催化剂抑制和生物技术应用

羧酸(包括 4-(4-氯苯基)氧杂环-4-羧酸)对用于生产可再生化学品和燃料的微生物的抑制作用已得到综述。已知这些酸会损坏细胞膜并降低微生物的内部 pH 值,从而影响它们在工业过程中的生产力。该综述提出了代谢工程策略,以增强微生物耐受性并提高工业性能,同时考虑了这些化合物在生物技术中的潜在应用 (Jarboe 等人,2013)。

环境修复

研究还集中于处理含有氯苯氧基化合物的废水,包括 4-(4-氯苯基)氧杂环-4-羧酸。这些化合物通常存在于杀虫剂行业废水中,如果不经过适当处理,会对环境构成重大风险。生物工艺(如膜生物反应器)和颗粒活性炭已显示出从废水中去除这些污染物的功效,表明它们在环境修复工作中的重要性 (Goodwin 等人,2018)。

安全和危害

未来方向

属性

IUPAC Name |

4-(4-chlorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587948 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

CAS RN |

3648-57-5 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)